molecular formula C24H23NO2 B583965 (R)-(-)-JWH 018 N-(4-hydroxypentyl) metabolite CAS No. 1454924-71-0

(R)-(-)-JWH 018 N-(4-hydroxypentyl) metabolite

Cat. No. B583965
M. Wt: 357.5
InChI Key: LLFBQQHYZJTRAS-QGZVFWFLSA-N
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Description

The ®-(-)-JWH 018 N-(4-hydroxypentyl) metabolite is a major urinary metabolite of AB-PINACA . AB-PINACA is a synthetic cannabinoid that has been detected as a constituent in illicit herbal incense and e-cigarette liquid products . Anecdotal reports suggest that it can cause severe adverse health effects such as stroke and seizure .


Molecular Structure Analysis

The empirical formula of ®-(-)-JWH 018 N-(4-hydroxypentyl) metabolite is C18H26N4O3 . Its molecular weight is 346.42 .


Physical And Chemical Properties Analysis

The ®-(-)-JWH 018 N-(4-hydroxypentyl) metabolite is a liquid form certified reference material . It is suitable for gas chromatography (GC) and liquid chromatography (LC) techniques .

Scientific Research Applications

  • Detection and Analysis in Biological Samples : A study by Emerson et al. (2013) developed an efficient extraction procedure and gas chromatography-mass spectrometry (GC-MS) method for detecting metabolites of 'K2' compounds, including JWH-018, in urine. This method is comparable to existing LC-MS/MS methods and identifies specific metabolites like 4-hydroxypentyl and 5-hydroxypentyl derivatives (Emerson et al., 2013).

  • Metabolism and Pharmacokinetics : A 2012 study by Seely et al. discovered that a major glucuronidated metabolite of JWH-018 acts as a neutral antagonist at CB1 receptors. The study emphasizes the metabolite's antagonistic activity, suggesting a potential for varied biological effects (Seely et al., 2012).

  • Toxicological Impact on Human Cell Lines : Couceiro et al. (2016) compared the toxicological impacts of JWH-018 and its N-(3-hydroxypentyl) metabolite on human cell lines. Their findings indicate that the metabolite is more toxic than the parent drug, suggesting a non-CB1 receptor-mediated toxicological mechanism (Couceiro et al., 2016).

  • Comparative Metabolism Studies : Research by Hutter et al. (2013) focused on the chemistry and metabolism of AM-2201, a synthetic cannabinoid similar to JWH-018. This study provides insights into the metabolic processes and potential artifacts formed during the smoking of these substances (Hutter et al., 2013).

  • Serum Analysis after Inhalation : Toennes et al. (2017) investigated the pharmacokinetics of JWH-018 and its metabolites in serum post-inhalation. This study offers valuable data on the drug's behavior in the body, including its multiexponential decline and terminal elimination (Toennes et al., 2017).

  • Identification of Metabolites in Urine and Forensic Cases : Various studies have focused on identifying and quantifying JWH-018 metabolites in urine, aiding forensic analyses. These include methodologies for solid-phase extraction, quantitative measurement, and detection in legal cases, providing critical information for identifying drug use (Chimalakonda et al., 2011), (Moran et al., 2011).

Safety And Hazards

The ®-(-)-JWH 018 N-(4-hydroxypentyl) metabolite is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Flam. Liq. 2, and STOT SE 1 . It has hazard statements H225, H301 + H311 + H331, and H370 . The precautionary statements are P210, P280, P301 + P310 + P330, P302 + P352 + P312, and P304 + P340 + P311 .

properties

IUPAC Name

[1-[(4R)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c1-17(26)8-7-15-25-16-22(20-12-4-5-14-23(20)25)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16-17,26H,7-8,15H2,1H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFBQQHYZJTRAS-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017695
Record name (R)-(-)-JWH 018 N-(4-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-JWH 018 N-(4-hydroxypentyl) metabolite

CAS RN

1454924-71-0
Record name (R)-(-)-JWH 018 N-(4-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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